molecular formula C14H8FNO2 B6377985 5-(5-Cyano-2-fluorophenyl)-2-formylphenol CAS No. 1262003-34-8

5-(5-Cyano-2-fluorophenyl)-2-formylphenol

Cat. No.: B6377985
CAS No.: 1262003-34-8
M. Wt: 241.22 g/mol
InChI Key: LCSRRFZCLQSXJR-UHFFFAOYSA-N
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Description

5-(5-Cyano-2-fluorophenyl)-2-formylphenol is an organic compound characterized by the presence of a cyano group, a fluorine atom, and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Cyano-2-fluorophenyl)-2-formylphenol typically involves the reaction of 5-cyano-2-fluorobenzaldehyde with phenol under specific conditions. One common method involves the use of a base such as potassium carbonate (K₂CO₃) in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenol attacks the aldehyde group, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Cyano-2-fluorophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution at room temperature.

    Reduction: LiAlH₄ in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 5-(5-Cyano-2-fluorophenyl)-2-carboxyphenol.

    Reduction: 5-(5-Amino-2-fluorophenyl)-2-formylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(5-Cyano-2-fluorophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-2-formylphenol involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Cyano-2-fluorophenylboronic acid: Shares the cyano and fluorine substituents but lacks the formyl group.

    5-(5-Cyano-2-fluorophenyl)-2-hydroxypyrimidine: Contains a pyrimidine ring instead of a phenol ring.

Uniqueness

5-(5-Cyano-2-fluorophenyl)-2-formylphenol is unique due to the presence of both a formyl group and a phenol ring, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for versatile chemical modifications and interactions in various research contexts.

Properties

IUPAC Name

4-fluoro-3-(4-formyl-3-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-4-1-9(7-16)5-12(13)10-2-3-11(8-17)14(18)6-10/h1-6,8,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSRRFZCLQSXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685143
Record name 6-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-34-8
Record name 6-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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